Structural Determinant: The 4-Isopropyl Substituent Drives High Affinity in the NBOMe Class
25iP-NBOMe is characterized by a 4-isopropyl group on its phenethylamine core. Class-level inference from extensive studies on the 25X-NBOMe series shows that substituents at this position are critical drivers of 5-HT2A receptor affinity, with bulkier lipophilic groups like isopropyl and iodo contributing to subnanomolar Ki values [1]. While specific binding data for 25iP-NBOMe is not available, its structural analog 25I-NBOMe has a reported Ki of 0.044 nM at the human 5-HT2A receptor, a potency over 65 times greater than LSD (Ki 2.9 nM) [2]. This indicates 25iP-NBOMe's potential as a high-affinity tool compound for investigating 5-HT2A receptor pharmacology, distinguishing it from less potent 2C-X precursors.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the subnanomolar range based on structure-activity relationships of the 25X-NBOMe class. |
| Comparator Or Baseline | 25I-NBOMe: 0.044 nM [2]; LSD: 2.9 nM [2] |
| Quantified Difference | 25I-NBOMe shows a 65.9-fold higher affinity than LSD. |
| Conditions | Radioligand binding assays using human 5-HT2A receptors in vitro [2] |
Why This Matters
Understanding the structural drivers of high affinity is essential for researchers selecting a tool compound for receptor binding or functional studies within the NBOMe class.
- [1] Poulie, C. B. M., et al. (2020). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(23), 3860-3869. View Source
- [2] TripSit Factsheets. (n.d.). 5-HT2A Affinity of Psychedelics. TripSit. View Source
